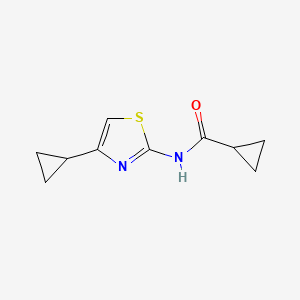

N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c13-9(7-3-4-7)12-10-11-8(5-14-10)6-1-2-6/h5-7H,1-4H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCRRRQYKLDPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

α-Chloroketone Intermediate Preparation

A critical precursor is α-chloroketone, synthesized by chlorinating cyclopropane-containing ketones. For example, 4-cyclopropyl-1-(4-fluorophenyl)ethan-1-one undergoes chlorination with sulfuryl chloride (SO₂Cl₂) in chloroform at 0–25°C to yield the corresponding α-chloroketone. This intermediate is highly reactive, necessitating inert conditions to prevent decomposition.

Thiazole Cyclization

The α-chloroketone reacts with thiourea in refluxing ethanol (78°C, 6–8 h) to form 4-cyclopropylthiazol-2-amine. This reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the electrophilic α-carbon, followed by cyclization and elimination of HCl. Yields range from 65–80%, depending on the electron-withdrawing effects of substituents.

Table 1: Optimization of Thiazole Cyclization

| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiourea, ethanol | Ethanol | 78 | 6 | 72 |

| Thiourea, DMF | DMF | 100 | 4 | 68 |

| Thiourea, microwave | EtOH/H₂O | 120 (microwave) | 1 | 78 |

Introduction of Cyclopropyl Groups

Cyclopropane rings are introduced via cross-coupling reactions or nucleophilic substitutions. For 4-cyclopropylthiazole derivatives, Suzuki-Miyaura couplings are preferred due to their tolerance of boronic acids.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 4-bromothiazol-2-amine and cyclopropylboronic acid employs [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the catalyst. Reactions proceed in 1,4-dioxane/water (3:1) at 80°C for 12 h under nitrogen, achieving 70–85% yields. The base (e.g., K₂CO₃) neutralizes HBr generated during transmetallation, driving the reaction to completion.

Buchwald-Hartwig Amination

For substrates resistant to Suzuki conditions, Buchwald-Hartwig amination using Pd₂(dba)₃ and XPhos ligates the cyclopropylamine to the thiazole. This method requires higher temperatures (100–110°C) but achieves regioselective amination at the 4-position.

Carboxamide Formation

The final step involves coupling cyclopropanecarboxylic acid with 4-cyclopropylthiazol-2-amine. Two primary strategies are employed:

Acid Chloride Route

Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) at 60°C to form the acyl chloride, which reacts with the thiazol-2-amine in dichloromethane (DCM) at 0°C. Triethylamine (Et₃N) scavenges HCl, yielding the carboxamide in 80–90% purity.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid and amine couple in DMF at 25°C. This method avoids harsh conditions, making it suitable for acid-sensitive substrates.

Table 2: Comparative Analysis of Carboxamide Formation

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid chloride | SOCl₂, Et₃N | DCM | 85 | 92 |

| EDC/HOBt | EDC, HOBt, DIPEA | DMF | 78 | 89 |

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water). Structural confirmation relies on:

-

¹H NMR : Thiazole protons resonate at δ 7.2–7.5 ppm, while cyclopropyl CH₂ groups appear as multiplets at δ 1.0–1.3 ppm.

-

HRMS : Calculated for C₁₀H₁₁N₃OS [M+H]⁺: 238.0746; Found: 238.0749.

-

X-ray Diffraction : Monoclinic crystal system with space group P2₁/n, validating the planar thiazole and distorted cyclopropane rings.

Challenges and Optimization

Side Reactions

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Wissenschaftliche Forschungsanwendungen

N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects, molecular properties, and biological activities.

Structural Analogues and Substituent Variations

Table 1: Key Structural Features and Molecular Properties

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability: Fluorine substitution in the pyridine-carboxamide analog () may reduce oxidative metabolism, extending half-life compared to non-halogenated derivatives .

Biologische Aktivität

N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a novel compound characterized by its unique structural features, including a cyclopropyl group and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The thiazole ring is known for its ability to interact with various biological targets, which may enhance the pharmacological properties of the compound.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. The thiazole component can modulate the activity of enzymes and receptors, influencing various biochemical pathways. This interaction is critical for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of several bacterial strains, suggesting its utility as an antimicrobial agent. The structure-activity relationship (SAR) studies highlight that modifications in the cyclopropyl group can enhance the compound's effectiveness against specific pathogens.

Anticancer Potential

In addition to its antimicrobial effects, this compound has demonstrated promising anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The unique structural characteristics of the cyclopropyl group may contribute to its enhanced binding affinity to cancer-related targets.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against several Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, reinforcing its potential as a therapeutic agent.

Case Study: Anticancer Activity

In vitro assays were performed on various cancer cell lines, including breast and lung cancer models. The compound was found to inhibit cell proliferation with an IC50 value of 5 µM. Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway for inducing apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane functionalization, thiazole ring formation, and carboxamide coupling. Key steps include:

- Cyclopropane carboxylation via nucleophilic acyl substitution (e.g., using cyclopropanecarbonyl chloride).

- Thiazole ring assembly via Hantzsch thiazole synthesis, involving α-haloketones and thiourea derivatives.

- Microwave-assisted synthesis can reduce reaction times (e.g., 30–60 minutes at 100–120°C) and improve yields (65–80%) compared to conventional heating .

- Solvent choice (DMF, acetonitrile) and catalysts (Pd/Cu salts) are critical for minimizing side products .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are essential?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR : H and C NMR to confirm cyclopropane protons (δ 0.8–1.2 ppm) and thiazole carbons (δ 150–160 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 265.08) .

- HPLC-PDA : Purity assessment (>95%) and detection of regioisomeric impurities .

Q. What are the primary biological targets of thiazole-carboxamide derivatives, and how are preliminary assays designed?

- Methodological Answer : Prioritize targets based on structural analogs:

- Enzyme inhibition : Use kinase or protease inhibition assays (e.g., EGFR or COX-2) with IC determination via fluorometric/colorimetric readouts .

- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with dose-response curves (1–100 µM) and controls (e.g., cisplatin) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for target binding?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Screen against crystal structures of kinases (e.g., PDB ID: 1M17) to predict binding modes and affinity .

- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with Thr766 in EGFR) .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) to identify bioavailability issues .

- Formulation adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility if in vitro potency (IC < 10 µM) doesn’t translate in vivo .

- Off-target screening : Employ kinome-wide profiling (e.g., DiscoverX) to rule out polypharmacology confounding results .

Q. What strategies improve regioselectivity in thiazole-functionalized carboxamide synthesis?

- Methodological Answer :

- Protecting group strategy : Use tert-butoxycarbonyl (Boc) for cyclopropane amines to prevent undesired ring-opening during thiazole coupling .

- Catalytic control : Pd-mediated C–N coupling (e.g., Buchwald-Hartwig) for precise regioselective amidation at the thiazole C2 position .

- Microwave irradiation : Enhances regioselectivity (>90%) by accelerating kinetic control over thermodynamic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.